(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a Z-configuration at the benzylidene double bond. Its structure comprises a 2,3-dihydrobenzofuran core substituted with a 3-oxo group at position 3, a 2,3-dimethoxybenzylidene moiety at position 2, and a methyl acetate group linked via an ether bond at position 4. Such compounds are often explored for their bioactivities, particularly in plant-derived biomolecule research, where structural modifications influence pharmacological and physicochemical properties .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-15-6-4-5-12(20(15)25-3)9-17-19(22)14-8-7-13(10-16(14)27-17)26-11-18(21)24-2/h4-10H,11H2,1-3H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXZACWRXRMJC-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxy-2,3-dihydrobenzofuran-3-one in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In organic chemistry, the compound is used as a building block for synthesizing more complex molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In material science, the compound is used in the development of new materials with unique properties. Its applications include the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other benzylidene-substituted benzofuran derivatives, differing primarily in the substituents on the benzylidene ring. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Electron-Donating vs. Steric and Lipophilic Properties: The 2,5-dimethoxy analog shares the same molecular weight as the target compound but exhibits higher lipophilicity (XLogP3 = 3.4), suggesting better membrane permeability. In contrast, the 3-fluoro analog’s lower molecular weight (342.3 g/mol) may improve solubility .
Bioactivity Context :
While direct bioactivity data for the target compound is unavailable, research on similar benzofuran derivatives highlights their roles as antioxidants, anti-inflammatory agents, or enzyme inhibitors. For example, fluorinated analogs are often prioritized for enhanced metabolic stability, whereas methoxy-substituted derivatives may exhibit stronger interactions with hydrophobic binding pockets .
Notes
- References , and provide foundational insights but underscore the need for targeted studies to validate hypotheses.
Biological Activity
(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its PubChem CID 858763-44-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 370.357 g/mol
- IUPAC Name : methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Notably, it has shown promise in the following areas:
- Antioxidant Activity :
-
Tyrosinase Inhibition :
- The compound has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme crucial in melanin biosynthesis. In cell-based assays using B16F10 melanoma cells, it was found to reduce melanin production significantly. The IC values for various analogs indicate that structural modifications can enhance or diminish this inhibitory effect .
- Cytotoxicity :
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds and their analogs:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging DPPH radicals | |
| Tyrosinase Inhibition | IC values ranging from 1.12 µM to >200 µM | |
| Cytotoxicity | Significant at concentrations ≥2.5 µM |
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further research in dermatological and cosmetic applications due to its anti-melanogenic properties. Additionally, its antioxidant capacity indicates potential benefits in combating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
